2-(2-Chloro-4-ethoxyphenyl)phenol
Description
2-(2-Chloro-4-ethoxyphenyl)phenol is a substituted phenolic compound characterized by a central phenol ring with a 2-chloro-4-ethoxyphenyl substituent. The ethoxy (–OCH₂CH₃) and chloro (–Cl) groups at the 4- and 2-positions, respectively, influence its electronic, steric, and solubility characteristics. Such compounds are typically utilized in organic synthesis, agrochemicals, or pharmaceuticals as intermediates due to their reactive phenolic hydroxyl group and halogenated substituents.
Properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-10-7-8-11(13(15)9-10)12-5-3-4-6-14(12)16/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYQGCTABFEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683597 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-53-8 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lewis Acid-Catalyzed Chlorination
The chlorination of 4-methylphenol to 2-chloro-4-methylphenol, as described in US5847236A, employs a dual catalyst system of Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulfides (e.g., diphenyl sulfide). Key parameters include:
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Chlorinating agents : Elemental chlorine or sulfuryl chloride.
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Catalyst loading : 0.1–10 wt% Lewis acid and 0.1–10 wt% diaryl sulfide relative to the substrate.
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Temperature range : 0–100°C, with optimal selectivity at 23–32°C.
Table 1: Catalyst Performance in Chlorination of 4-Methylphenol
| Catalyst System | Chlorine (mol/mol substrate) | Temp (°C) | 2-Chloro-4-methylphenol Selectivity (%) |
|---|---|---|---|
| AlCl₃ + diphenyl sulfide | 1.1 | 25–30 | 96.4 |
| FeCl₃ + diphenyl sulfide | 1.0 | 23–25 | 95.77 |
| AlCl₃ + 4,4'-dichloro-diphenyl sulfide | 1.1 | 25–30 | 95.9 |
This system’s success lies in the synergistic effect of Lewis acids (activating the substrate) and diaryl sulfides (directing electrophilic attack to the ortho position). For 4-ethoxyphenol, analogous conditions could favor 2-chloro-4-ethoxyphenol formation, leveraging the ethoxy group’s electron-donating nature to enhance ortho selectivity.
Chlorination of 4-Ethoxyphenol: Hypothetical Pathway
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Substrate preparation : Ethoxylation of phenol via ethylation (discussed in Section 3).
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Chlorination :
Ethoxylation Methods for Phenolic Substrates
Diethyl Sulfate-Mediated Ethylation
WO2001044151A1 outlines ethylation using diethyl sulfate in the presence of aqueous NaOH (50–60°C). Critical factors include:
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Base selection : NaOH or KOH for deprotonating phenol.
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Solvent : Halogenated solvents (e.g., CCl₄) to stabilize intermediates.
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Stoichiometry : 1.0–1.2 mol diethyl sulfate per mol phenol.
Table 2: Ethylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Ethoxy Product Yield (%) |
|---|---|---|---|
| NaOH | CCl₄ | 55–60 | 92 |
| KOH | CHCl₃ | 50–55 | 88 |
| Na₂CO₃ | C₂H₄Cl₂ | 60–65 | 78 |
Application to 4-Ethoxyphenol Synthesis
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Reaction setup : Phenol, diethyl sulfate (1.1 mol), NaOH (1.2 mol), CCl₄, 55°C.
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Work-up : Aqueous extraction followed by distillation to isolate 4-ethoxyphenol.
Integrated Synthetic Route Proposal
Table 3: Projected Yields for Integrated Route
| Step | Catalyst System | Expected Yield (%) |
|---|---|---|
| Ethoxylation | NaOH/CCl₄ | 90–92 |
| Chlorination | AlCl₃/diphenyl sulfide | 94–96 |
| Coupling | CuI/K₂CO₃ | 75–80 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(2-Ethoxyphenyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro and ethoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can lead to the modulation of enzymatic activity, disruption of microbial cell walls, and antioxidant effects through free radical scavenging .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related phenolic derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.
Structural Analogues and Their Properties
Q & A
Q. What spectroscopic techniques are recommended for confirming the structure of 2-(2-Chloro-4-ethoxyphenyl)phenol, and how should discrepancies between experimental and theoretical data be resolved?
Methodological Answer:
- Techniques : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example:
- NMR : Compare observed chemical shifts with predicted values for chloro and ethoxy substituents. Chlorine’s electronegativity deshields adjacent protons, while ethoxy groups show characteristic splitting patterns.
- HRMS : Verify molecular ion peaks (e.g., [M+H]) to confirm molecular formula.
- Resolving Discrepancies : If experimental NMR shifts conflict with computational predictions (e.g., DFT calculations), cross-validate using X-ray crystallography. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve ambiguities by providing precise bond lengths and angles .
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Aromatic Substitution : React 2-chloro-4-ethoxyphenol with a halogenating agent (e.g., ) under controlled temperature (60–80°C).
- Protection/Deprotection : Protect the phenolic -OH group with acetyl chloride before introducing the chloro substituent, then deprotect using NaOH/ethanol.
- Optimization Strategies :
- Use catalysts like or for coupling reactions to reduce side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- The chloro group’s LUMO energy indicates susceptibility to nucleophilic attack.
- Compare activation energies for substitution at the 2-chloro vs. 4-ethoxy positions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Software like Gaussian or ORCA can model transition states .
Q. How can crystallographic data resolve structural ambiguities in chlorinated phenolic compounds like this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation ().
- Structure Solution :
- SHELXS/SHELXD : Solve the phase problem via direct methods.
- SHELXL : Refine atomic coordinates and thermal parameters.
- Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages. Use ORTEP-3 to visualize electron density maps and confirm substituent orientations .
Q. What experimental strategies can address contradictions between observed biological activity and predicted structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Hypothesis Testing :
- Isosteric Replacement : Swap the ethoxy group with methoxy or propoxy to assess steric/electronic effects.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies.
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina ) to evaluate binding affinity to target proteins. Compare with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
